- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Cas no 672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4)

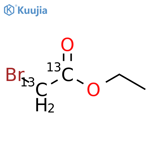

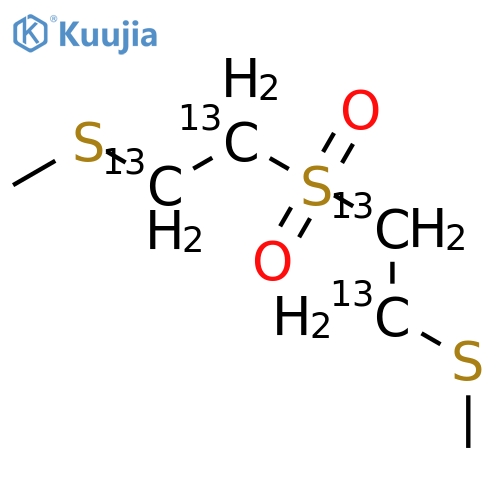

672310-53-1 structure

Nome del prodotto:1,1'-Sulfonylbis2-(methylthio)ethane-13C4

Numero CAS:672310-53-1

MF:C6H14O2S3

MW:218.339777469635

CID:5236321

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,1'-Sulfonylbis2-(methylthio)ethane-13C4

-

- Inchi: 1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1

- Chiave InChI: IMRNRNZPCBFCKC-PQVJJBODSA-N

- Sorrisi: S(=O)(=O)([13CH2][13CH2]SC)[13CH2][13CH2]SC

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | S479679-10mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 10mg |

$1326.00 | 2023-05-17 | ||

| TRC | S479679-2.5mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 2.5mg |

$414.00 | 2023-05-17 | ||

| TRC | S479679-1mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 1mg |

$184.00 | 2023-05-17 | ||

| TRC | S479679-5mg |

1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |

672310-53-1 | 5mg |

$798.00 | 2023-05-17 |

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Disodium sulfide Solvents: Acetone ; 0 °C; 0 °C → rt; overnight, rt

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Solvents: Methanol ; rt

3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

5.1 Solvents: Ethanol ; 30 min, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Solvents: Methanol ; rt

3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

5.1 Solvents: Ethanol ; 30 min, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Methanol ; rt

2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

1.2 Solvents: Methanol ; rt

2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux

2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

3.1 Solvents: Ethanol ; 30 min, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

3.1 Solvents: Ethanol ; 30 min, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt

2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt

2.1 Solvents: Ethanol ; 30 min, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Solvents: Ethanol ; 30 min, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Ethanol ; 0 °C; 0 °C → rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Ethanol ; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt

Riferimento

- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agents, Journal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Raw materials

- Sodium Methanethiolate (~20% in Water)

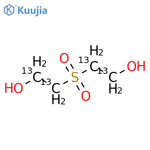

- 2,2′-Sulfonylbis[ethanol-1,2-13C2]

- Acetic-13C2 acid, 2,2′-thiobis-, diethyl ester

- Ethyl Bromoacetate-1,2-13C2

- Ethanol-1,2-13C2, 2,2′-sulfonylbis-, 1,1′-dimethanesulfonate

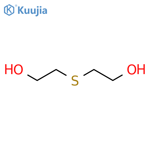

- 2,2'-Thiobis(ethanol)-13C4

- 1,1′-Sulfonylbis[2-chloroethane-1,2-13C2]

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preparation Products

1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Letteratura correlata

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4) Prodotti correlati

- 2166862-93-5(Octahydro-1H-pyrrolo[2,3-b]pyridine)

- 473816-02-3(N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide)

- 2649080-50-0(2-(isocyanatomethyl)-1-benzothiophene)

- 400715-75-5(1-ethyl-1H-pyrrole-3-carbaldehyde)

- 2228736-22-7(1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 1072944-80-9(Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate)

- 1879776-91-6([1-(3,5-Dichloropyridin-2-yl)cyclopentyl]methanamine)

- 1866742-55-3(3-[5-(Trifluoromethyl)thiophen-2-yl]azetidin-3-ol)

- 1805402-70-3(Ethyl 2-bromo-6-(difluoromethyl)-5-fluoropyridine-3-acetate)

- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)

Fornitori consigliati

上海贤鼎生物科技有限公司

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso